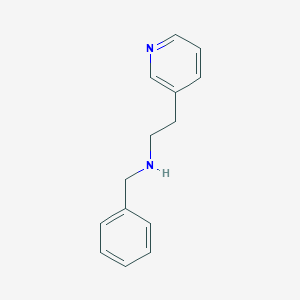![molecular formula C12H17NO2 B13875133 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol is a chemical compound with a unique structure that includes a pyridine ring substituted with an ethoxyethenyl group and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl vinyl ether under acidic conditions to form the ethoxyethenyl group. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium chloride to introduce the propanol moiety. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethoxyethenyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-one.
Reduction: Formation of 2-[6-(1-Ethylethenyl)pyridin-3-yl]propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the ethoxyethenyl group.
2-(6-(Piperidin-1-yl)pyridin-3-yl)propan-2-ol: Contains a piperidine ring instead of the ethoxyethenyl group.
1-(3-Pyridinyl)-2-propanone: Similar backbone but with a ketone group instead of the hydroxyl group.
Uniqueness
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and can influence the compound’s solubility, stability, and overall bioactivity.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-[6-(1-ethoxyethenyl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-5-15-9(2)11-7-6-10(8-13-11)12(3,4)14/h6-8,14H,2,5H2,1,3-4H3 |
Clave InChI |
RIQJJJNAONUARV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=NC=C(C=C1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)

![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)






![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)



